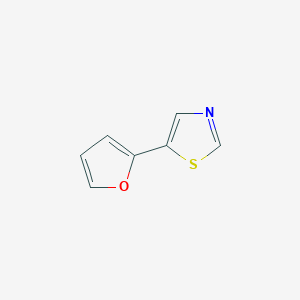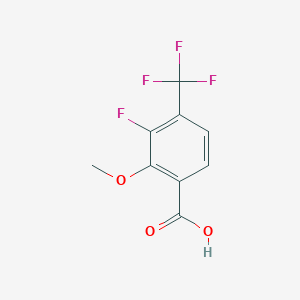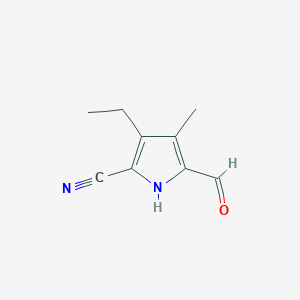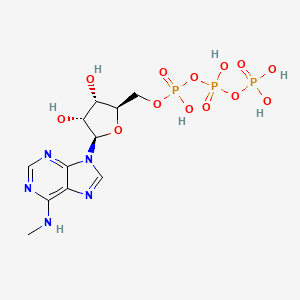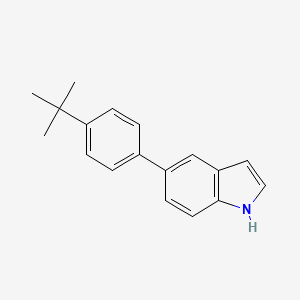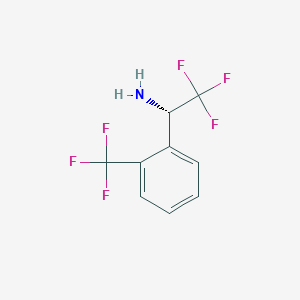
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant electronegativity and lipophilicity, making the compound highly relevant in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl bromide under photochemical or thermal conditions . Another common method involves the use of trifluoromethyl copper reagents in the presence of aryl iodides .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased efficacy in its biological activities . The pathways involved often include modulation of enzyme activity and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a solvent.
Uniqueness
(S)-2,2,2-Trifluoro-1-(2-trifluoromethyl-phenyl)-ethylamine stands out due to its chiral nature and the presence of multiple trifluoromethyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other high-value compounds .
Eigenschaften
CAS-Nummer |
1213122-10-1 |
|---|---|
Molekularformel |
C9H7F6N |
Molekulargewicht |
243.15 g/mol |
IUPAC-Name |
(1S)-2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
InChI-Schlüssel |
SMXFZIKBUKWJGE-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


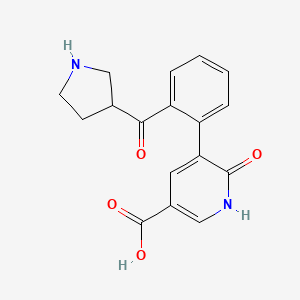
![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
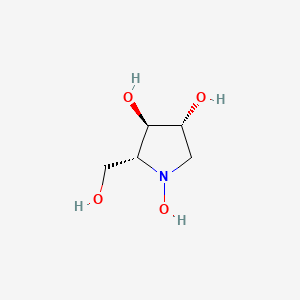
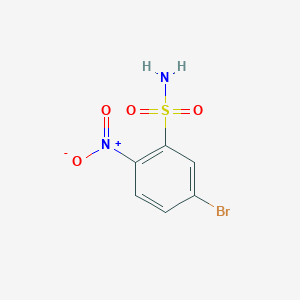


![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
